molecular formula C10H12O3 B1597395 3-(4-Hydroxy-3-methoxyphenyl)propanal CAS No. 80638-48-8

3-(4-Hydroxy-3-methoxyphenyl)propanal

Cat. No. B1597395
CAS RN: 80638-48-8
M. Wt: 180.2 g/mol
InChI Key: KIEATOGEYUWTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-methoxyphenyl)propanal, also known as Guaiacyl propanal, is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is one of the end-products from gut microbiota from dietary polyphenols .


Synthesis Analysis

3-(4-Hydroxy-3-methoxyphenyl)propanal is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxy-3-methoxyphenyl)propanal can be viewed using Java or Javascript . It belongs to the phenylpropanoid family and contains a propionic acid moiety attached to the phenyl ring .


Chemical Reactions Analysis

After oral administration, 3-(4-Hydroxy-3-methoxyphenyl)propanal undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . It undergoes rapid metabolism and wide tissue distribution .


Physical And Chemical Properties Analysis

The density of 3-(4-Hydroxy-3-methoxyphenyl)propanal is predicted to be 1.136±0.06 g/cm3, and its boiling point is predicted to be 307.8±27.0 °C .

Scientific Research Applications

Antioxidative Properties

  • Antioxidative Phenylpropanoids : A study identified 3-(4-Hydroxy-3-methoxyphenyl)propanal as one of the phenylpropanoids in Pimenta dioica berries, exhibiting antioxidative properties by inhibiting the autoxidation of linoleic acid (Kikuzaki et al., 1999).

Antimicrobial Activity

  • Antimicrobial Synthesis : Synthesis and antimicrobial activity of novel compounds, including derivatives of 3-(4-Hydroxy-3-methoxyphenyl)propanal, have been explored, demonstrating potential antimicrobial applications (Nagamani et al., 2018).

Physico-chemical Properties

  • Physico-chemical Study for Beta-Adrenolytics : Research on derivatives of 3-(4-Hydroxy-3-methoxyphenyl)propanal focused on understanding their physico-chemical properties, which is crucial for explaining the relationship between structure and biological activity of beta-adrenolytics (Stankovicová et al., 2014).

Anticancer Activity

  • Phenolic Compound with Anticancer Activity : A study isolated a new phenolic compound related to 3-(4-Hydroxy-3-methoxyphenyl)propanal from the wood of Millettia leucantha, showing strong cytotoxicity against tumor cell lines (Rayanil et al., 2011).

Metabolism Study

  • Metabolism in Rats : Research on the metabolism of smoke flavour compounds, including 3-(4-Hydroxy-3-methoxyphenyl)propanal derivatives, has been conducted in rats, providing insights into metabolic pathways (Jodynis-Liebert, 1993).

Synthetic Applications

Safety And Hazards

When handling 3-(4-Hydroxy-3-methoxyphenyl)propanal, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes or clothing . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following 3-(4-Hydroxy-3-methoxyphenyl)propanal intake and the substantial modulation of metabolic homeostasis by 3-(4-Hydroxy-3-methoxyphenyl)propanal require further elucidation . For the improvement of metabolic disorders, our results provide insights into the development of functional foods, including 3-(4-Hydroxy-3-methoxyphenyl)propanal, and preventive pharmaceuticals targeting GPR41 .

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-7,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEATOGEYUWTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868588
Record name 3-(4-Hydroxy-3-methoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)propanal

CAS RN

80638-48-8
Record name 4-Hydroxy-3-methoxybenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80638-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080638488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxy-3-methoxyphenyl)propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L47JXE0XF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxy-3-methoxyphenyl)propanal
Reactant of Route 2
3-(4-Hydroxy-3-methoxyphenyl)propanal
Reactant of Route 3
3-(4-Hydroxy-3-methoxyphenyl)propanal
Reactant of Route 4
3-(4-Hydroxy-3-methoxyphenyl)propanal
Reactant of Route 5
3-(4-Hydroxy-3-methoxyphenyl)propanal
Reactant of Route 6
Reactant of Route 6
3-(4-Hydroxy-3-methoxyphenyl)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.